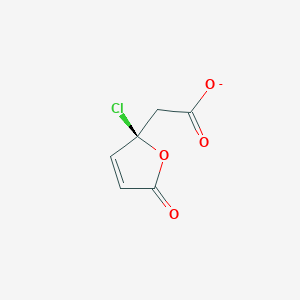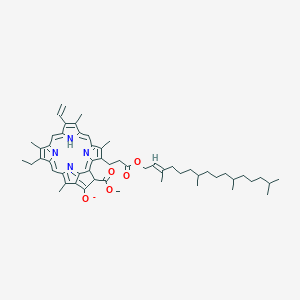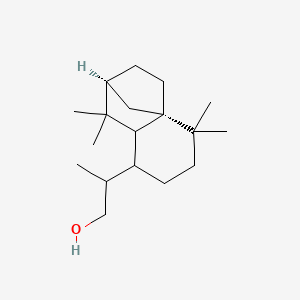![molecular formula C16H13N3OS B1264208 2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)
2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.
Scientific Research Applications
Synthesis and Derivative Formation
2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone is involved in the synthesis of various novel compounds. For instance, the condensation with aromatic aldehydes leads to the formation of styryl derivatives. These derivatives are further modified through various chemical reactions, such as refluxing with phosphorus oxychloride, reaction with thiourea, and cycloalkylation, to produce a range of heterocyclic compounds like thieno[2,3-c]pyridazines, thienopyridazines, and phthalazines. These synthetic pathways highlight the versatility of 2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone as a precursor in organic synthesis (Gaby et al., 2003).
Antiproliferative Agent Research
This compound has been explored as a potential antiproliferative agent. In studies where novel heterocyclic-fused pyridazinones, including thieno[2,3-d] derivatives, were synthesized and screened for antiproliferative activity, it was found that these compounds did not significantly reduce the growth of human cell lines in cancers of the CNS, lung, and breast (Piaz et al., 2009).
Cytotoxic Activities
Further research into pyrrole[2,3-d]pyridazinone derivatives, a class to which 2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone belongs, has shown that these compounds display varying degrees of cytotoxicity against human tumor cell lines. The antitumor activities of these compounds were found to be related to the planarity of their ring systems (Murineddu et al., 2002).
Solubility and Thermodynamics
The solubility and thermodynamics of pyridazinone derivatives, including those similar to 2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone, have been a subject of study. Research has focused on understanding their solubility in various solvents and the thermodynamic properties of dissolution, which is crucial for their potential application in pharmaceutical formulations (Imran et al., 2017).
Inhibitor Research
This chemical has been part of studies aiming to develop selective COX-2 inhibitors. Pyrrolo[3,4-d]pyridazinone derivatives, which include similar structures, have been synthesized and evaluated for their ability to selectively inhibit COX-2, an important target in anti-inflammatory drug development (Szczukowski et al., 2020).
properties
Product Name |
2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone |
|---|---|
Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4,7-dimethyl-10-phenyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |
InChI |
InChI=1S/C16H13N3OS/c1-10-8-13-15(21-10)12-9-17-19(11-6-4-3-5-7-11)16(20)14(12)18(13)2/h3-9H,1-2H3 |
InChI Key |
OBTZYCWWWBJYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C3=C(N2C)C(=O)N(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide](/img/structure/B1264125.png)
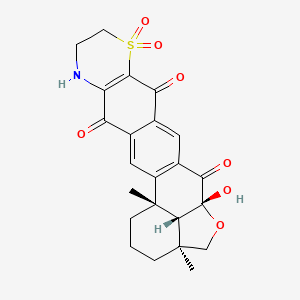
![1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)
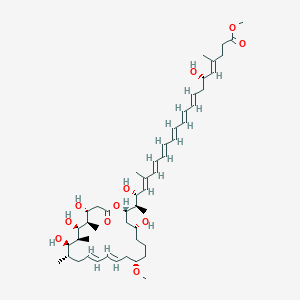
![Perhydroxycucurbit[6]uril](/img/structure/B1264135.png)
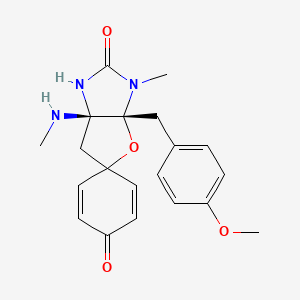
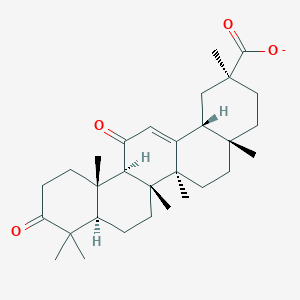
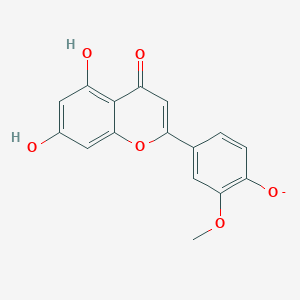
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-1H-quinolin-2-one](/img/structure/B1264140.png)
![N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide](/img/structure/B1264141.png)
![TG(16:1(9Z)/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1264142.png)
